molecular formula C16H16N2O B8691226 N-(2-(Indolin-1-yl)-5-methylphenyl)formamide CAS No. 116461-58-6

N-(2-(Indolin-1-yl)-5-methylphenyl)formamide

Cat. No.: B8691226
CAS No.: 116461-58-6
M. Wt: 252.31 g/mol
InChI Key: DQWSCHJDMCMSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Indolin-1-yl)-5-methylphenyl)formamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Indolin-1-yl)-5-methylphenyl)formamide typically involves the reaction of 2,3-dihydro-1H-indole with 5-methyl-2-nitrobenzaldehyde, followed by reduction and formylation steps. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and formylation reagents like formic acid or formic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Indolin-1-yl)-5-methylphenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(2-(Indolin-1-yl)-5-methylphenyl)formamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(Indolin-1-yl)-5-methylphenyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Indolin-1-yl)-5-methylphenyl)formamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

116461-58-6

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-5-methylphenyl]formamide

InChI

InChI=1S/C16H16N2O/c1-12-6-7-16(14(10-12)17-11-19)18-9-8-13-4-2-3-5-15(13)18/h2-7,10-11H,8-9H2,1H3,(H,17,19)

InChI Key

DQWSCHJDMCMSSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC3=CC=CC=C32)NC=O

Origin of Product

United States

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